4-(Benzyloxy)-2-bromo-1-fluorobenzene
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Overview
Description
4-(Benzyloxy)-2-bromo-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of a benzyloxy group attached to a benzene ring, which is further substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-hydroxybenzaldehyde.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl chloride in the presence of a base like potassium carbonate.
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-bromo-1-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler aromatic ether.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Products include substituted aromatic ethers with various functional groups.
Oxidation: Products include benzyloxy-substituted aldehydes or carboxylic acids.
Reduction: Products include dehalogenated aromatic ethers.
Scientific Research Applications
4-(Benzyloxy)-2-bromo-1-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-bromo-1-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through:
Covalent Bond Formation: The bromine or fluorine atoms can form covalent bonds with nucleophilic sites on proteins.
Hydrophobic Interactions: The aromatic ring can engage in hydrophobic interactions with non-polar regions of proteins.
Electrostatic Interactions: The halogen atoms can participate in electrostatic interactions with charged amino acid residues.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-chloro-1-fluorobenzene: Similar structure but with a chlorine atom instead of bromine.
4-(Benzyloxy)-2-bromo-1-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
4-(Benzyloxy)-2-fluoro-1-iodobenzene: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-(Benzyloxy)-2-bromo-1-fluorobenzene is unique due to the combination of bromine and fluorine atoms, which impart distinct reactivity and interaction profiles. The presence of both halogens allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-bromo-1-fluoro-4-phenylmethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZJBWNQSNHEIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1364572-05-3 |
Source
|
Record name | 4-(benzyloxy)-2-bromo-1-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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